Methyl 2-methoxy-3,4,5,6-tetrahydropyridine-3-carboxylate

Catalog No.
S13980073
CAS No.
1934755-46-0
M.F
C8H13NO3
M. Wt
171.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-methoxy-3,4,5,6-tetrahydropyridine-3-carb...

CAS Number

1934755-46-0

Product Name

Methyl 2-methoxy-3,4,5,6-tetrahydropyridine-3-carboxylate

IUPAC Name

methyl 6-methoxy-2,3,4,5-tetrahydropyridine-5-carboxylate

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

InChI

InChI=1S/C8H13NO3/c1-11-7-6(8(10)12-2)4-3-5-9-7/h6H,3-5H2,1-2H3

InChI Key

PNVGZDWBMOMHPN-UHFFFAOYSA-N

Canonical SMILES

COC1=NCCCC1C(=O)OC

Methyl 2-methoxy-3,4,5,6-tetrahydropyridine-3-carboxylate is a chemical compound characterized by its complex structure, which includes a tetrahydropyridine ring and a methoxy group. The molecular formula for this compound is C10H13NO3C_10H_{13}NO_3 with a molecular weight of approximately 195.22 g/mol. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its unique structural features.

Typical of tetrahydropyridine derivatives. These reactions may include:

  • Nucleophilic Substitution Reactions: The carboxylate group can act as a leaving group, allowing for nucleophilic attack at the carbonyl carbon.
  • Reduction Reactions: The carbonyl functional groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
  • Condensation Reactions: This compound can undergo condensation with aldehydes or ketones to form imines or enamines.

These reactions highlight the versatility of the compound in synthetic organic chemistry.

The synthesis of methyl 2-methoxy-3,4,5,6-tetrahydropyridine-3-carboxylate can be achieved through several methods:

  • Cyclization Reactions: Starting from suitable precursors containing both methoxy and carboxylic acid functionalities, cyclization can be induced under acidic or basic conditions.
  • Alkylation Reactions: Methylation of appropriate tetrahydropyridine derivatives can yield the desired methoxy-substituted product.
  • Multi-step Synthesis: A combination of functional group transformations including oxidation and reduction can be employed to construct the final structure.

These methods highlight the synthetic flexibility available for producing this compound.

Methyl 2-methoxy-3,4,5,6-tetrahydropyridine-3-carboxylate has potential applications in several fields:

  • Pharmaceutical Chemistry: Due to its structural properties, it may serve as a lead compound for developing new drugs targeting various diseases.
  • Organic Synthesis: Its ability to undergo various chemical transformations makes it useful in synthetic organic chemistry for constructing complex molecules.
  • Agricultural Chemicals: Investigating its effects on plant growth or pest resistance could open avenues for agricultural applications.

Interaction studies involving methyl 2-methoxy-3,4,5,6-tetrahydropyridine-3-carboxylate may focus on its binding affinity with biological targets such as enzymes or receptors. Preliminary studies could involve:

  • In vitro Binding Assays: Evaluating how well the compound binds to specific enzymes or proteins.
  • Cellular Uptake Studies: Assessing how effectively the compound enters cells and its subsequent biological effects.

These studies are crucial for understanding the pharmacodynamics and pharmacokinetics of the compound.

Methyl 2-methoxy-3,4,5,6-tetrahydropyridine-3-carboxylate shares structural similarities with several other compounds. Here are some notable examples:

Compound NameCAS NumberKey Features
Methyl 1,2,5,6-tetrahydropyridine-3-carboxylate6197-39-3Contains a similar tetrahydropyridine framework
Ethyl 4-methoxy-1-methyl-2-oxo-1,2,5,6-tetrahydropyridine851726-49-3Features an ethyl group and an additional carbonyl
6-Methoxy-2,3,4,5-tetrahydropyridine5693-62-9Lacks the carboxylate but retains methoxy substitution
7-Methoxy-3,4,5,6-tetrahydro-2H-azepine15200-13-2A related azepine structure with potential applications

Uniqueness

Methyl 2-methoxy-3,4,5,6-tetrahydropyridine-3-carboxylate stands out due to its specific combination of functional groups that may confer unique biological activities compared to these similar compounds. Its unique methoxy and carboxyl functionalities may influence its solubility and reactivity profiles differently than those of related compounds.

XLogP3

0.6

Hydrogen Bond Acceptor Count

4

Exact Mass

171.08954328 g/mol

Monoisotopic Mass

171.08954328 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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